pentane-1,3,5-triaminetrihydrochloride
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Overview
Description
pentane-1,3,5-triaminetrihydrochloride is a chemical compound with the molecular formula C5H15N3·3HCl. It is a triamine derivative of pentane, where three amine groups are attached to the first, third, and fifth carbon atoms of the pentane chain. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
pentane-1,3,5-triaminetrihydrochloride can be synthesized through the reaction of pentane-1,3,5-triamine with hydrochloric acid. The reaction typically involves dissolving pentane-1,3,5-triamine in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the trihydrochloride salt is complete. The product is then isolated by filtration and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of pentane-1,3,5-triamine;trihydrochloride may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The final product is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
pentane-1,3,5-triaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amines.
Scientific Research Applications
pentane-1,3,5-triaminetrihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentane-1,3,5-triamine;trihydrochloride involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or catalysis in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,3,5-triamine: A similar triamine derivative with a longer carbon chain.
Benzene-1,3,5-triamine: An aromatic triamine with similar functional groups but different structural properties.
Uniqueness
pentane-1,3,5-triaminetrihydrochloride is unique due to its specific arrangement of amine groups on a pentane backbone, which imparts distinct chemical and physical properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Biological Activity
Pentane-1,3,5-triaminetrihydrochloride is a polyamine compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C5H15Cl3N3
- CAS Number : 638-09-5
This compound exhibits several biological activities that can be attributed to its structure as a triamine. The primary mechanisms include:
- Calcium Modulation : Similar to other polyamines, this compound can influence calcium signaling pathways by interacting with inositol trisphosphate receptors. This interaction may enhance or inhibit calcium release from intracellular stores, affecting various cellular processes such as muscle contraction and neurotransmission .
- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties. It has been shown to exhibit effective inhibition against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Cell Proliferation and Apoptosis : Research suggests that this compound can modulate cell proliferation and induce apoptosis in cancer cells. Its ability to interfere with cellular signaling pathways related to growth and survival is of particular interest in cancer therapy .
Case Studies
-
Antimicrobial Activity :
- A study investigated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of growth for specific Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.
- Cancer Cell Studies :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
pentane-1,3,5-triamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3.3ClH/c6-3-1-5(8)2-4-7;;;/h5H,1-4,6-8H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHGLYBWGWIXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CCN)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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